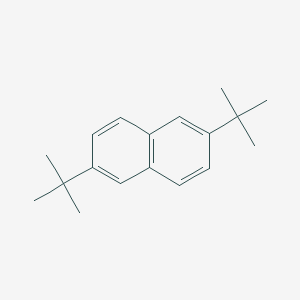

2,6-Di-tert-butylnaphthalene

概要

説明

2,6-Di-tert-butylnaphthalene is an organic compound with the molecular formula C18H24. It is a derivative of naphthalene, where two tert-butyl groups are substituted at the 2 and 6 positions of the naphthalene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Di-tert-butylnaphthalene can be synthesized through several methods. One common method involves the reaction of 2,6-dichloronaphthalene with tert-butyllithium in an inert solvent. This reaction proceeds under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves shape-selective reactions using zeolite catalysts. The process typically includes the alkylation of naphthalene with tert-butyl chloride in the presence of a zeolite catalyst, followed by purification steps to obtain high-purity this compound .

化学反応の分析

Sulfonation

DTBN undergoes sulfonation to yield derivatives like dibunate (2,6-di-tert-butylnaphthalene-1-sulfonic acid). The reaction occurs at the less hindered position 1 of the naphthalene ring, driven by steric and electronic effects.

Reagents/Conditions :

-

Sulfonation typically involves fuming sulfuric acid or sulfur trioxide under controlled temperatures .

| Product | Position of Sulfonation | Key Application |

|---|---|---|

| Dibunate | 1 | Surfactants, stabilization agents |

Electrophilic Substitution

The bulky tert-butyl groups direct electrophilic attacks to positions 4, 5, 7, or 8 due to steric hindrance at adjacent sites. Friedel-Crafts alkylation or acylation is feasible but requires strong Lewis acid catalysts (e.g., AlCl₃) .

Example Reaction :

Oxidation:

DTBN can be oxidized to quinones under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), though the bulky substituents slow reaction rates compared to unhindered naphthalenes .

Reduction:

Catalytic hydrogenation (e.g., H₂/Pd) reduces the aromatic rings to dihydro derivatives, though steric hindrance may limit completeness.

Thermal and Environmental Stability

-

Thermal Decomposition : DTBN is stable up to 148°C (melting point) but decomposes at higher temperatures, releasing isobutylene .

-

Atmospheric Degradation : Reacts with hydroxyl radicals in the atmosphere, leading to photochemical degradation (half-life data unavailable) .

Comparative Reactivity

DTBN’s reactivity differs markedly from analogs due to steric effects:

| Compound | Key Reactivity Difference |

|---|---|

| 2,6-Diethylnaphthalene | Higher electrophilic substitution rates at adjacent positions |

| 2,6-Diisopropylnaphthalene | Similar steric hindrance but lower thermal stability |

Mechanistic Insights

The tert-butyl groups stabilize transition states via steric shielding, particularly in reactions requiring planar intermediates (e.g., electrophilic substitution). This property is exploited in applications requiring molecular stabilization, such as in polymer additives .

科学的研究の応用

Antioxidant and Stabilizer

The primary application of 2,6-Di-tert-butylnaphthalene is as an antioxidant in various products, particularly in the polymer industry. It helps prevent oxidative degradation, which can lead to the deterioration of materials over time.

- Polymer Stabilization : Used in the manufacturing of plastics and synthetic rubbers to enhance thermal stability and prolong lifespan.

- Fuel Additives : Acts as a stabilizer in aviation fuels, preventing gumming and maintaining performance under high temperatures .

Research in Asphaltene Stabilization

Recent studies have explored the role of this compound in stabilizing asphaltenes in crude oil. The compound interacts with asphaltene molecules, improving their solubility and reducing precipitation during oil extraction and processing.

- Case Study : A study published on ResearchGate examined the molecular mechanisms by which this compound stabilizes asphaltenes, demonstrating its potential to enhance oil recovery processes .

Thermodynamic Properties

Research has also focused on the thermodynamic properties of this compound, providing valuable data for its industrial applications.

- Thermodynamic Data : A comprehensive library of thermodynamic data has been developed, facilitating the understanding of how this compound behaves under various conditions. Such data are crucial for designing processes that involve high-temperature applications .

Synthesis of Complex Compounds

This compound serves as a precursor for synthesizing more complex compounds that have specialized applications.

- Synthesis Examples :

Comparative Analysis Table

| Application Area | Description | Impact/Benefit |

|---|---|---|

| Antioxidant | Prevents oxidative degradation in polymers and fuels | Prolongs product lifespan |

| Asphaltene Stabilization | Enhances solubility of asphaltenes in crude oil | Improves oil recovery efficiency |

| Thermodynamic Studies | Provides essential data for high-temperature applications | Aids in process design |

| Synthesis of Complex Compounds | Precursor for advanced antioxidants and pharmaceuticals | Expands utility in various industries |

作用機序

The mechanism by which 2,6-Di-tert-butylnaphthalene exerts its effects involves its interaction with molecular targets through its aromatic and bulky tert-butyl groups. These interactions can stabilize certain molecular structures, inhibit aggregation, and influence various chemical pathways. For example, it has been shown to stabilize asphaltene molecules in the oil industry, preventing their aggregation and improving processing efficiency .

類似化合物との比較

- 2,6-Diethylnaphthalene

- 2,6-Dimethylnaphthalene

- 2,6-Diisopropylnaphthalene

Comparison: 2,6-Di-tert-butylnaphthalene is unique due to its bulky tert-butyl groups, which provide greater steric hindrance and stability compared to its ethyl, methyl, and isopropyl counterparts. This makes it particularly useful in applications requiring high stability and resistance to degradation .

生物活性

2,6-Di-tert-butylnaphthalene (DTBN) is an organic compound with significant applications in various fields, including materials science and organic synthesis. Its biological activity has garnered attention in recent years, particularly regarding its potential effects on human health and the environment. This article reviews the biological activity of DTBN, focusing on its chemical properties, biological interactions, and relevant case studies.

This compound is a polycyclic aromatic hydrocarbon characterized by two tert-butyl groups attached to the naphthalene structure. Its chemical formula is , and it has a molecular weight of 240.39 g/mol. The compound exhibits hydrophobic characteristics, which influence its biological activity and environmental behavior.

Antioxidant Properties

Research indicates that DTBN possesses antioxidant properties, which may contribute to its protective effects against oxidative stress. A study demonstrated that DTBN can scavenge free radicals effectively, potentially mitigating cellular damage caused by oxidative stress in various biological systems .

Cytotoxicity and Genotoxicity

The cytotoxic effects of DTBN have been explored in several studies. For instance, it was found to exhibit moderate cytotoxicity against certain cancer cell lines, suggesting a potential role as an anticancer agent. However, genotoxicity assessments revealed that DTBN may induce DNA damage in some cell types, raising concerns about its safety for therapeutic use .

Endocrine Disruption

DTBN has been investigated for its potential endocrine-disrupting effects. Studies have shown that exposure to DTBN can interfere with hormone signaling pathways in vitro, leading to altered reproductive functions in model organisms. This raises important questions regarding its environmental impact and potential risks to human health .

Study on Antioxidant Activity

A study published in the Journal of Chemical Physics explored the antioxidant capacity of DTBN compared to other naphthalene derivatives. The findings indicated that DTBN exhibited superior radical-scavenging activity, which could be beneficial in preventing oxidative damage associated with chronic diseases .

Cytotoxicity Assessment

In a cytotoxicity assessment involving various human cancer cell lines, DTBN was shown to inhibit cell proliferation at micromolar concentrations. The study reported IC50 values indicating effective cytotoxicity against breast and lung cancer cells, although further research is needed to understand the underlying mechanisms .

Research Findings

特性

IUPAC Name |

2,6-ditert-butylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-17(2,3)15-9-7-14-12-16(18(4,5)6)10-8-13(14)11-15/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGXZNWUOXLMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192299 | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3905-64-4 | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3905-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003905644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,6-di-tert-butylnaphthalene interesting from a structural and dynamic perspective?

A1: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. Two polymorphs have been extensively studied [, ]. Interestingly, these polymorphs display significantly different dynamic behaviors despite subtle structural variations observed through X-ray diffraction and 13C MAS NMR spectroscopy []. These differences in dynamics are reflected in 1H NMR spin-lattice relaxation measurements []. This makes this compound an intriguing subject for studying the impact of intermolecular forces on molecular structure and dynamics in the solid state.

Q2: How does the polymorphic nature of this compound affect its characterization?

A2: The existence of polymorphs requires careful consideration during characterization. For instance, 1H NMR spin-lattice relaxation rate measurements, coupled with traditional crystallography, are crucial for distinguishing between polymorphs with varying numbers of crystallographically independent tert-butyl groups []. Understanding the presence of different polymorphs, and their potential interconversion under experimental conditions, is vital for accurate interpretation of spectroscopic and physical data.

Q3: Has this compound demonstrated potential in any specific applications?

A3: Research suggests this compound could be a valuable component in asphaltene stabilization []. Additionally, a study demonstrated the highly regioselective di-tert-amylation of naphthalene over a reusable H-mordenite zeolite catalyst, resulting in a significant yield of this compound alongside other dialkylnaphthalenes []. This finding highlights its potential use in synthesizing specific alkylnaphthalene derivatives, which could have various industrial applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。